Epigallocatechin

Description

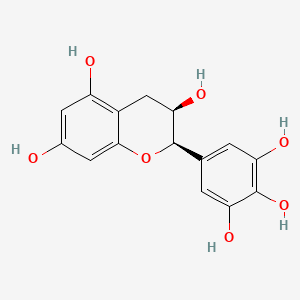

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOCLSLCDHWDHP-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891550 | |

| Record name | Epigallocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Epigallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

970-74-1 | |

| Record name | Epigallocatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=970-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epigallocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epigallocatechin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epigallocatechin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epigallocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-3,5,7-triol, 3,4-dihydro-2-(3,4,5-trihydroxyphenyl)-, (2R,3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIGALLOCATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z197MG6QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Epigallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 - 221 °C | |

| Record name | (-)-Epigallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Epigallocatechin-3-Gallate (EGCG): A Technical Guide to its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has garnered significant attention for its potential as a cancer chemopreventive and therapeutic agent.[1][2][3] Its multifaceted mechanism of action involves the modulation of numerous critical signaling pathways that are often deregulated in cancer. EGCG exerts anti-proliferative, pro-apoptotic, anti-angiogenic, and anti-metastatic effects by directly and indirectly interacting with a wide array of molecular targets.[1][3][4] This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to serve as a comprehensive resource for the scientific community.

Core Mechanisms of Action and Signaling Pathways

EGCG's anti-cancer activity stems from its ability to interfere with multiple cancer hallmarks.[4] It targets key proteins and signaling cascades involved in cell proliferation, survival, angiogenesis, and metastasis.

Inhibition of Cell Proliferation and Cell Cycle Arrest

EGCG has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, in various cancer cell lines.[5][6][7] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.[1][8]

-

Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: EGCG downregulates the expression of pro-proliferative factors such as Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6.[1][8]

-

Upregulation of CDK Inhibitors (CKIs): It increases the expression of anti-proliferative proteins like p21, p27, p16, and p18.[1][8]

These actions disrupt the normal progression of the cell cycle, leading to a halt in proliferation.[8]

Key Signaling Pathways Involved:

-

EGFR/MAPK Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell growth. EGCG can directly bind to EGFR, inhibiting its activation and downstream signaling through the Ras/Raf/MEK/ERK (MAPK) cascade.[2][3][4][9] This suppression reduces the activation of transcription factors like AP-1 and Sp1, which are necessary for the expression of proliferative genes.[1][9]

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. EGCG can suppress this pathway by increasing the expression of the tumor suppressor PTEN, which negatively regulates Akt phosphorylation.[4][10] Inhibition of Akt and mTOR activation ultimately leads to decreased cell growth and protein synthesis.[2][4]

Caption: EGCG inhibits proliferation via the EGFR/MAPK and PI3K/Akt pathways.

Induction of Apoptosis

EGCG is a potent inducer of apoptosis (programmed cell death) in cancer cells, while often having a less pronounced effect on normal cells.[11] This selective action is a key aspect of its therapeutic potential.

-

Modulation of Bcl-2 Family Proteins: EGCG alters the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins. It upregulates the former and downregulates the latter, leading to mitochondrial membrane permeabilization.[12]

-

Caspase Activation: The release of cytochrome c from mitochondria triggers the activation of a caspase cascade, including initiator caspase-9 and effector caspase-3, which execute the apoptotic program.[12][13]

-

Generation of Reactive Oxygen Species (ROS): EGCG can act as a pro-oxidant in cancer cells, leading to the generation of ROS.[10][14] This oxidative stress can damage cellular components and trigger the intrinsic apoptotic pathway.[10]

Caption: EGCG induces apoptosis via ROS and modulation of Bcl-2 family proteins.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. EGCG is a potent inhibitor of this process.[10][15][16][17]

-

Downregulation of VEGF: EGCG suppresses the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor, in cancer cells.[4][10][16]

-

Inhibition of VEGF Receptor (VEGFR) Signaling: It can interfere with the activity of VEGF Receptor-2 (VEGFR-2), blocking the downstream signaling required for endothelial cell proliferation, migration, and tube formation.[15][18]

-

Inhibition of Matrix Metalloproteinases (MMPs): EGCG inhibits the activity of MMPs, particularly MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a crucial step for endothelial cell invasion and new vessel formation.[1][15][19]

Inhibition of Invasion and Metastasis

EGCG can suppress the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.[16][20]

-

MMP Inhibition: As mentioned, EGCG's inhibition of MMP-2 and MMP-9 is critical for preventing the breakdown of the basement membrane, a key barrier to invasion.[1][12][15]

-

Modulation of NF-κB: EGCG inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][10] NF-κB controls the expression of genes involved in invasion and angiogenesis, including MMPs and VEGF.[2]

-

Epithelial-Mesenchymal Transition (EMT): EGCG has been found to interfere with EMT, a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. It can achieve this by interacting with targets like TGFR-II.[1][19]

Quantitative Data Summary

The efficacy of EGCG varies significantly across different cancer types and cell lines. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of EGCG in Digestive Tract Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |

|---|---|---|---|

| SW1116 | Colon Carcinoma | 51.7 | [21] |

| MKN45 | Gastric Carcinoma | 55.9 | [21] |

| BGC823 | Gastric Carcinoma | 68.5 | [21] |

| SGC7901 | Gastric Carcinoma | 79.1 | [21] |

| AGS | Gastric Carcinoma | 83.8 | [21] |

| MKN28 | Gastric Carcinoma | 119.8 | [21] |

| HGC27 | Gastric Carcinoma | 183.2 | [21] |

| LoVo | Colon Carcinoma | 194.6 |[21] |

Table 2: Effects of EGCG on Cell Cycle and Angiogenesis Markers

| Cancer Type | Cell Line | EGCG Concentration | Effect | Quantitative Change | Reference |

|---|---|---|---|---|---|

| Breast Cancer | MCF-7 | 5 and 20 µg/ml | G2/M Arrest | Increase from 11% to 20.4% and 28.6% | [6] |

| Breast Cancer | MDA-MB-231 | Not specified | Invasion Reduction | 24-28% reduction | [12] |

| Gastric Cancer | Not specified | 20, 60, 100 µg/mL | VEGF mRNA Inhibition | Strong inhibition | [4] |

| Breast Cancer | Not specified | 25, 50, 100 mg/L | VEGF Protein Inhibition | Dose-dependent inhibition |[4] |

Key Experimental Protocols

The following are generalized protocols for key assays used to evaluate the mechanism of action of EGCG. Specific parameters may vary between studies.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of EGCG on cancer cells by measuring metabolic activity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MKN45, HCT-116) in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of EGCG (e.g., 10-200 µM) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control. The IC50 value is determined by plotting viability against EGCG concentration.

Caption: A generalized workflow for determining cell viability using an MTT assay.

Western Blot Analysis for Protein Expression

Objective: To detect and quantify changes in the expression levels of specific proteins (e.g., Bcl-2, Bax, p-Akt) following EGCG treatment.

Methodology:

-

Cell Lysis: Treat cells with EGCG, then wash with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration in the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of EGCG on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cells with EGCG for 24-48 hours.

-

Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-DNA complex.

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound-3-gallate demonstrates significant anti-cancer potential by targeting a wide network of signaling pathways crucial for tumor development and progression. Its ability to simultaneously inhibit proliferation, induce apoptosis, and block angiogenesis makes it a compelling agent for cancer prevention and therapy.[3][20] However, a major challenge remains its low in vivo bioavailability.[4][20] Future research should focus on developing novel delivery systems, such as nanoparticles, to enhance its stability and target-site concentration.[20] Furthermore, clinical trials are essential to validate the promising preclinical findings and to determine the efficacy of EGCG as a standalone or synergistic agent in combination with conventional chemotherapies.[2][22][23] The continued exploration of EGCG's molecular targets will undoubtedly uncover new avenues for the development of targeted cancer therapies.

References

- 1. Molecular Targets of this compound—Gallate (EGCG): A Special Focus on Signal Transduction and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Cancer Hallmarks with this compound Gallate (EGCG): Mechanistic Basis and Therapeutic Targets | MDPI [mdpi.com]

- 5. The green tea catechin this compound gallate induces cell cycle arrest and shows potential synergism with cisplatin in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound gallate (EGCG) suppresses growth and tumorigenicity in breast cancer cells by downregulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Molecular pathway for (-)-epigallocatechin-3-gallate-induced cell cycle arrest and apoptosis of human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Anticancer effects and molecular mechanisms of this compound-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis by EGCG in selected tumour cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Green tea polyphenol and this compound gallate induce apoptosis and inhibit invasion in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The antioxidant and pro-oxidant activities of green tea polyphenols: a role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Inhibition of tumour invasion and angiogenesis by this compound gallate (EGCG), a major component of green tea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. stemcell.com [stemcell.com]

- 19. Molecular Targets of this compound-Gallate (EGCG): A Special Focus on Signal Transduction and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular mechanisms of action of this compound gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Experimental study on anti-neoplastic activity of this compound-3-gallate to digestive tract carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. immunocine.com [immunocine.com]

The Antioxidant Properties of Epigallocatechin Gallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Epigallocatechin gallate (EGCG), the most abundant catechin in green tea, is a polyphenolic compound extensively investigated for its potent antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms underlying EGCG's antioxidant activity, detailed experimental protocols for its evaluation, and a summary of quantitative data to support further research and development.

Core Mechanisms of Antioxidant Action

EGCG exerts its antioxidant effects through a multi-faceted approach, encompassing both direct and indirect mechanisms. These include the direct scavenging of reactive oxygen species (ROS), the chelation of transition metal ions, and the modulation of intracellular signaling pathways that enhance endogenous antioxidant defenses.

Direct Radical Scavenging: The chemical structure of EGCG, rich in phenolic hydroxyl groups, allows it to donate hydrogen atoms or electrons to neutralize a wide array of free radicals.[1] This includes superoxide radicals, hydroxyl radicals, and peroxyl radicals.[1] This direct scavenging activity is a primary contributor to its ability to mitigate oxidative damage to cellular components such as lipids, proteins, and DNA.

Metal Ion Chelation: EGCG can chelate transition metal ions like iron (Fe³⁺) and copper (Cu²⁺). By binding to these metals, EGCG prevents their participation in Fenton-like reactions, which are a significant source of highly reactive hydroxyl radicals within biological systems.

Upregulation of Endogenous Antioxidant Enzymes: Beyond direct scavenging, EGCG can enhance the expression and activity of crucial antioxidant enzymes.[2] This includes superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Pro-oxidant Activity: It is crucial to note that at higher concentrations, EGCG can exhibit pro-oxidant effects.[1] This activity is concentration-dependent and can involve the auto-oxidation of EGCG, leading to the generation of ROS such as hydrogen peroxide. This pro-oxidant behavior is an important consideration in the therapeutic application of EGCG.

Quantitative Antioxidant Data

The antioxidant capacity of EGCG has been quantified using various assays. The following table summarizes key findings from the literature.

| Assay | Metric | Value | Reference |

| DPPH Radical Scavenging | IC50 | 4.47 mg/L | [3] |

| DPPH Radical Scavenging | % Inhibition (at 400 µM) | 77.2% | [4] |

| ABTS Radical Scavenging | % Inhibition (at 400 µM) | 90.2% | [4] |

| ORAC | µM TE/mg DW | Varies significantly by product | [5] |

| Cellular Antioxidant Activity (CAA) | EC50 | Varies by cell line and conditions | [6] |

Signaling Pathways

EGCG's indirect antioxidant effects are largely mediated through the modulation of key cellular signaling pathways.

Nrf2-ARE Signaling Pathway

EGCG is a known activator of the Nrf2-ARE (Antioxidant Response Element) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. EGCG can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE in the promoter regions of genes encoding for a suite of antioxidant and detoxifying enzymes, leading to their increased expression.

MAPK Signaling Pathway

EGCG can also modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38. The activation of these pathways by EGCG can, in turn, influence the Nrf2-ARE pathway and other cellular processes related to the antioxidant response.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve EGCG in methanol to prepare a stock solution and then create a series of dilutions.

-

Reaction: Add a defined volume of each EGCG dilution to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of EGCG required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

-

Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of EGCG in a suitable solvent.

-

Reaction: Add a specific volume of each EGCG concentration to the ABTS•+ working solution.

-

Measurement: Record the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Methodology:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture for 24 hours.

-

Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and then treat them with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA) and the EGCG sample for 1 hour. DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped inside the cells.

-

Induction of Oxidative Stress: Wash the cells again with PBS to remove the extracellular compound. Then, add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) with excitation at 485 nm and emission at 538 nm.

-

Calculation: The CAA value is calculated from the area under the fluorescence versus time curve. The results are often expressed as quercetin equivalents.

References

- 1. mdpi.com [mdpi.com]

- 2. Cellular Uptake of this compound Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monoalkylated this compound-3-gallate (C18-EGCG) as Novel Lipophilic EGCG Derivative: Characterization and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Epigallocatechin Gallate (EGCG) Signaling Pathways: JAK/STAT, MAPK, and PI3K/AKT

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin gallate (EGCG), the most abundant catechin in green tea, has garnered significant scientific interest for its therapeutic potential in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] Its biological activities are largely attributed to its ability to modulate key cellular signaling pathways, thereby influencing processes such as cell proliferation, apoptosis, inflammation, and angiogenesis.[2] This technical guide provides an in-depth analysis of the mechanisms by which EGCG interacts with three critical signaling cascades: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

EGCG and the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and cellular responses. This pathway plays a significant role in immunity, cell growth, and differentiation. EGCG has been shown to be a potent inhibitor of the JAK/STAT pathway, contributing to its anti-inflammatory and anti-cancer effects.[3][4]

EGCG has been demonstrated to disrupt the JAK/STAT signaling pathway at multiple points.[5] It has been shown to inhibit the phosphorylation of both JAK1 and JAK2, which are upstream activators of STAT proteins.[4] Consequently, the phosphorylation of STAT1 and STAT3 is also reduced in a dose-dependent manner.[6] This inhibition of phosphorylation prevents the translocation of STAT proteins to the nucleus, thereby downregulating the expression of target genes involved in inflammation and cell proliferation, such as inducible nitric oxide synthase (iNOS) and intercellular adhesion molecule-1 (ICAM-1).[4][6] In melanoma cells, EGCG treatment has been found to inhibit interferon-gamma (IFN-γ)-induced PD-L1 and PD-L2 expression through the inhibition of JAK-STAT signaling.[3]

Quantitative Data: EGCG Effects on the JAK/STAT Pathway

| Cell Line/Model | EGCG Concentration | Effect | Reference |

| Human and Mouse Melanoma Cells | Not specified | Inhibited IFN-γ-induced PD-L1 and PD-L2 expression and JAK-STAT signaling. | [3] |

| Chronic Myeloid Leukemia Cells | Not specified | Inhibited the JAK2/STAT3/AKT pathway. | [7] |

| Cholangiocarcinoma (CCA) Cells | Dose-dependent | Reduction in the levels of phosphorylated STAT1 and STAT3 proteins. | [6] |

| B16F10 Tumors (in vivo) | Not specified | Downregulated STAT1 and IRF1 mRNA levels. | [3] |

| IFNγ-stimulated Oral Cancer Cells | Not specified | Inhibited phosphorylation of JAK1, JAK2, and STAT1. | [4] |

Experimental Protocols: Investigating EGCG Effects on JAK/STAT Signaling

Western Blot Analysis for Phosphorylated and Total STAT Proteins:

-

Cell Treatment: Culture relevant cells (e.g., melanoma cells, cholangiocarcinoma cells) and treat with varying concentrations of EGCG for a specified duration. A control group with no EGCG treatment should be included. For stimulation, cells can be treated with agents like IFN-γ or IL-6.

-

Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Electrotransfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated forms of JAK1, JAK2, STAT1, and STAT3, as well as antibodies for the total forms of these proteins.

-

Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

RT-PCR for Gene Expression Analysis:

-

RNA Extraction: Following cell treatment with EGCG, extract total RNA using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using specific primers for target genes such as STAT1, IRF1, PD-L1, and PD-L2. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Analyze the relative gene expression using the comparative Ct (ΔΔCt) method.

Visualization of EGCG's Impact on the JAK/STAT Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Initial experimental findings on Epigallocatechin's bioactivity

An In-depth Technical Guide on the Initial Experimental Findings of Epigallocatechin's Bioactivity

Introduction

This compound gallate (EGCG) is the most abundant and bioactive catechin found in green tea, representing approximately 50-75% of the total catechin content.[1][2] It is a flavonoid well-regarded for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[3][4][5] EGCG's multifaceted mechanism of action involves the modulation of numerous cellular signaling pathways, making it a subject of intense research for its therapeutic potential in various chronic diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[2][6][7] This technical guide provides an in-depth overview of the initial experimental findings on EGCG's bioactivity, focusing on its anticancer, antioxidant, and anti-inflammatory effects. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways.

Anticancer Bioactivity

EGCG has demonstrated significant anti-neoplastic activity across various cancer cell lines.[8][9][10] Its primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for tumor growth and proliferation.[6][11]

Quantitative Data: Inhibition of Cancer Cell Viability

EGCG exhibits dose-dependent cytotoxic effects on cancer cells.[10][12] The 50% inhibitory concentration (IC50) is a common measure of a compound's potency. The table below summarizes the IC50 values of EGCG in various cancer cell lines from initial experimental studies.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| A549 | Non-small-cell lung cancer | 36.0 | 48 | [13] |

| Jurkat | T lymphoblastic leukemia | 82.8 | 24 | [14] |

| Jurkat | T lymphoblastic leukemia | 68.8 | 48 | [14] |

| Jurkat | T lymphoblastic leukemia | 59.7 | 72 | [14] |

| SW1116 | Digestive tract cancer | 51.7 | Not Specified | [10] |

| MKN45 | Digestive tract cancer | 55.9 | Not Specified | [10] |

| BGC823 | Digestive tract cancer | 68.5 | Not Specified | [10] |

| SGC7901 | Digestive tract cancer | 79.1 | Not Specified | [10] |

| AGS | Digestive tract cancer | 83.8 | Not Specified | [10] |

| HT22 | Mouse hippocampal neuronal | ~200-400 | Not Specified | [15] |

Experimental Protocol: Cell Viability (MTT) Assay

The Methyl thiazolyl tetrazolium (MTT) assay is a colorimetric method used to assess cell viability.[10][13]

-

Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of approximately 2,500 cells per well in 90 µL of culture medium.[13]

-

Incubation: The plates are incubated for 24 hours to allow for cell attachment.[13]

-

EGCG Treatment: 10 µL of various concentrations of EGCG (or a vehicle control) are added to the wells, and the plate is incubated for a specified period (e.g., 48-72 hours).[13]

-

MTT Addition: 0.5 mg/mL (final concentration) of MTT solution is added to each well, followed by a 4-hour incubation at 37°C.[13]

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubating the plate overnight at 37°C.[13]

-

Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the control.[15]

Signaling Pathways in Cancer Inhibition

EGCG modulates multiple signaling pathways to exert its anticancer effects. It has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation and survival.[11][16][17] By suppressing these pathways, EGCG can induce cell cycle arrest and apoptosis.[6][17]

Antioxidant Bioactivity

EGCG is a potent antioxidant capable of scavenging free radicals and protecting cells from oxidative damage.[5][15] This activity is largely attributed to the phenolic hydroxyl groups in its structure.[11] Its antioxidant capacity has been demonstrated to be stronger than that of vitamins C and E.[5]

Quantitative Data: Radical Scavenging Activity

The antioxidant activity of EGCG is often quantified using assays that measure its ability to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Assay | Compound | Scavenging Activity (%) | Concentration (µM) | Reference |

| DPPH | EGCG | ~95% | 100 | [15] |

| DPPH | EC | ~40% | 100 | [15] |

| DPPH | C | ~25% | 100 | [15] |

| ABTS | EGCG | ~100% | 100 | [15] |

| ABTS | EC | ~70% | 100 | [15] |

| ABTS | C | ~60% | 100 | [15] |

EC: Epicatechin, C: Catechin

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining antioxidant activity.[15][18]

-

Reagent Preparation: A stock solution of DPPH is freshly prepared in methanol to a concentration of 0.1 mM.[15]

-

Sample Preparation: EGCG and other test compounds are dissolved in methanol to various concentrations.[15]

-

Reaction: 4 mL of the DPPH stock solution is added to the sample solutions. A control sample contains only DPPH and methanol.[15]

-

Incubation: The mixtures are shaken vigorously and incubated in the dark for 30 minutes at room temperature.[15]

-

Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[15]

-

Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100.[15]

Visualization: Antioxidant Assay Workflow

The following diagram illustrates the general workflow for an in vitro antioxidant capacity assay.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Preclinical Pharmacological Activities of this compound ‐ 3 ‐ gallate in Signaling Pathways : | Semantic Scholar [semanticscholar.org]

- 4. Absorption, metabolism, bioactivity, and biotransformation of this compound gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Activities of this compound Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-3-gallate therapeutic potential in human diseases: molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Molecular Mechanisms of this compound Gallate: An Updated Review on Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental study on anti-neoplastic activity of this compound-3-gallate to digestive tract carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Green tea catechin, this compound-3-gallate, attenuates the cell viability of human non-small-cell lung cancer A549 cells via reducing Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Inhibitory Effect of this compound Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

Foundational Scientific Studies on Green Tea Catechins: A Technical Guide for Researchers

Introduction

Green tea, derived from the leaves of Camellia sinensis, has been consumed for centuries and is lauded for its potential health benefits. A substantial body of scientific evidence has elucidated the biochemical and pharmacological properties of its primary bioactive constituents, the catechins. Among these, epigallocatechin-3-gallate (EGCG) is the most abundant and has been the focus of extensive research for its therapeutic potential in a range of applications, including oncology, inflammation, and metabolic disorders. This technical guide provides an in-depth overview of foundational scientific studies on green tea catechins, with a particular focus on EGCG. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and key signaling pathways.

In Vitro Anticancer Activity of this compound-3-gallate (EGCG)

EGCG has demonstrated significant growth-inhibitory effects across a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in numerous studies. These values can vary depending on the cancer cell type and the experimental conditions.

Table 1: IC50 Values of EGCG in Various Human Cancer Cell Lines (48-hour treatment)

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Pancreatic | Panc-1 | ~80 | [1] |

| MIA PaCa-2 | ~70 | [1] | |

| BxPC-3 | ~35 | [1] | |

| Colon | HCT15 | ~40 | [1] |

| SW480 | ~60 | [1] | |

| HT-29 | ~90 | [1] | |

| Lung | A549 | 28.34 - 60.55 | [1][2] |

| H1299 | 27.63 | [2] | |

| H358 | ~85 | [1] | |

| HT1975 | ~45 | [1] | |

| Breast | Hs578T | - | [3] |

| Colorectal | Caco-2 | - | [3] |

| Fibroblast (Transformed) | WI38VA | 10 | [3] |

| Fibroblast (Normal) | WI38 | 120 | [3] |

Note: IC50 values can vary between studies due to differences in experimental protocols.

Experimental Protocols: Quantification of Green Tea Catechins

Accurate quantification of catechins in research settings is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying individual catechins.

Sample Preparation: Extraction of Catechins from Green Tea Leaves

A standardized method for extracting catechins from green tea leaves for HPLC analysis is as follows:

-

Grinding: Dry green tea leaves are ground into a fine powder to increase the surface area for extraction.

-

Extraction Solvent: A solution of 70% (v/v) methanol in water is typically used as the extraction solvent.

-

Extraction Process: A precisely weighed amount of the tea powder (e.g., 0.200 g) is mixed with a specific volume of the extraction solvent (e.g., 5.0 mL).

-

Heating and Agitation: The mixture is heated in a water bath at 70°C for 10 minutes with vortexing to facilitate the extraction of catechins.

-

Centrifugation: The mixture is then centrifuged at approximately 3,500 rpm for 10 minutes to separate the solid plant material from the liquid extract.

-

Repeated Extraction: The extraction process is repeated on the pellet to ensure maximum recovery of catechins. The supernatants from both extractions are then combined.

-

Final Volume Adjustment: The combined extract is brought to a final volume (e.g., 10 mL) with the extraction solvent.

-

Filtration: Prior to injection into the HPLC system, the extract is filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

HPLC Instrumentation and Conditions

A typical HPLC system for the analysis of green tea catechins includes:

-

HPLC System: An Agilent Technologies 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is often employed to achieve optimal separation of the various catechins. A common mobile phase consists of two solvents:

-

Solvent A: 0.1% phosphoric acid in water.

-

Solvent B: 0.1% phosphoric acid in acetonitrile.

-

-

Gradient Program: A typical gradient program might be:

-

0-15 min: 15% B

-

15-25 min: Linear gradient from 15% to 35% B

-

25-30 min: Linear gradient from 35% to 80% B

-

30-35 min: Hold at 80% B

-

35-40 min: Linear gradient from 80% to 15% B

-

40-45 min: Hold at 15% B for column re-equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 280 nm is a common wavelength for detecting catechins.

-

Injection Volume: 10 µL.

Key Signaling Pathways Modulated by EGCG

EGCG exerts its biological effects by interacting with and modulating multiple intracellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer cells, promoting proliferation and survival. EGCG has been shown to inhibit this pathway at multiple levels.[4][5]

Caption: EGCG inhibits the JAK/STAT signaling pathway.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. EGCG can suppress this pathway, in part by upregulating the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[6][7][8]

Caption: EGCG modulates the PI3K/AKT/mTOR pathway.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. EGCG has been shown to inhibit NF-κB activation through multiple mechanisms, including the prevention of the degradation of its inhibitor, IκBα, and by directly interacting with the p65 subunit of NF-κB.[9][10]

Caption: EGCG inhibits the NF-κB signaling pathway.

Pharmacokinetics of EGCG in Humans

Understanding the pharmacokinetic profile of EGCG is essential for designing effective clinical interventions. Several phase I clinical trials have characterized the absorption, distribution, metabolism, and excretion of EGCG in healthy human volunteers.

Table 2: Pharmacokinetic Parameters of EGCG in Healthy Human Volunteers After a Single Oral Dose

| Dose (mg EGCG) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 200 | EGCG | 73.7 ± 25.3 | ~1.5-2.5 | - | - | [11] |

| 400 | EGCG | 111.8 ± 98.6 | ~1.5-2.5 | - | - | [11] |

| 600 | EGCG | 169.1 ± 139.6 | ~1.5-2.5 | - | - | [11] |

| 800 | EGCG | 438.5 ± 284.4 | ~1.5-2.5 | - | - | [11] |

| 200 | Polyphenon E | - | ~1.5-2.5 | - | - | [11] |

| 400 | Polyphenon E | - | ~1.5-2.5 | - | - | [11] |

| 600 | Polyphenon E | - | ~1.5-2.5 | - | - | [11] |

| 800 | Polyphenon E | - | ~1.5-2.5 | - | - | [11] |

| 800 (once daily for 4 weeks) | EGCG | - | - | 145.6 ± 85.1 (min·µg/mL) | - | [12] |

| 800 (once daily for 4 weeks) | Polyphenon E | - | - | 158.4 ± 89.8 (min·µg/mL) | - | [12] |

| 1.5 g Decaffeinated Green Tea | DGT Extract | 0.71 µM (EGCG) | 1.5-2.5 | - | 4.9-5.5 | [13] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Note that values are presented as mean ± standard deviation where available. Some studies reported Cmax in µM.

The foundational scientific studies on green tea catechins, particularly EGCG, have provided a robust basis for their continued investigation as potential therapeutic agents. The data clearly demonstrate their potent in vitro anticancer activity and their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. While the pharmacokinetic data indicate challenges with bioavailability, ongoing research is exploring novel formulations and delivery systems to enhance their systemic exposure. This technical guide serves as a consolidated resource for researchers, providing essential data and methodological insights to inform future studies and the development of catechin-based therapeutics. Further research, including well-designed clinical trials, is necessary to fully elucidate the clinical utility of these promising natural compounds.

References

- 1. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green tea this compound gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT/mTOR signaling is involved in (-)-epigallocatechin-3-gallate-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Pharmacokinetic and Chemoprevention Studies on Tea in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Epigallocatechin Gallate (EGCG) In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin gallate (EGCG) is the most abundant and biologically active catechin found in green tea. Extensive in vitro research has demonstrated its potential as a modulator of numerous cellular processes, largely through its direct interaction with a wide array of molecular targets. This technical guide provides an in-depth overview of the known in vitro molecular targets of EGCG, presenting quantitative data, detailing key experimental methodologies, and illustrating the affected signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Quantitative Data on Molecular Targets of EGCG

The following tables summarize the quantitative data for the interaction of EGCG with its various molecular targets, including enzymes, receptors, and other proteins. The data is compiled from a range of in vitro studies and presented for ease of comparison.

Table 1: Enzyme Inhibition by EGCG

| Enzyme Target | Experimental Model | Inhibition Constant (Ki) | IC50 Value | Citation |

| DNA Methyltransferase (DNMT) | In vitro enzyme activity assay | 6.89 µM (competitive) | [1] | |

| Dihydrofolate Reductase (DHFR) | Fluorescence quenching | 0.9 µM (Kd) | [1] | |

| Phosphoinositide 3-kinase (PI3K) | In vitro kinase assay | 380 nM (ATP-competitive) | [1] | |

| Mammalian Target of Rapamycin (mTOR) | In vitro kinase assay | 320 nM (ATP-competitive) | [1] | |

| Protein Phosphatase-1 (PP1) | In vitro phosphatase assay | 0.47–1.35 µM | [1] | |

| Protein Phosphatase-2A (PP2A) | In vitro phosphatase assay | 15 µM | [1] | |

| Collagenase (MMP-1) | In vitro enzyme activity assay | 14.13 µM | [2] | |

| Mevalonate Kinase (MVK) | In vitro enzyme activity assay | Micromolar range | [3] | |

| Mevalonate 5-pyrophosphate Decarboxylase (MDD) | In vitro enzyme activity assay | Micromolar range | [3] | |

| Farnesyl Pyrophosphate Synthase (FPPS) | In vitro enzyme activity assay | Micromolar range | [3] | |

| Aldose Reductase (AKR1B1) | Enzyme kinetics | 330 µM (mixed-type) | [4] | |

| α-Amylase | In vitro enzyme inhibition assay | Micromolar range | [5] | |

| α-Glucosidase | In vitro enzyme inhibition assay | Higher than acarbose | [6] | |

| Pectin Methyl Esterase (PME) | Fluorometric assay | Micromolar range | [7] | |

| Phosphofructokinase (PFK) | In vitro enzyme activity assay | [8] | ||

| Plasmin | Enzyme inhibition assay | Micromolar range | [9] | |

| Trypsin | Enzyme kinetics | Micromolar range | [10] |

Table 2: Protein Binding Affinities of EGCG

| Protein Target | Experimental Method | Dissociation Constant (Kd) | Citation |

| Zeta-chain-associated protein kinase 70 (ZAP-70) | Not specified | 0.6207 µM | [11] |

| Fyn (SH2 domain) | EGCG pull-down assay | 0.367 ± 0.122 µM | [1] |

| Ras-GTPase-activating protein (GAP) SH3 domain-binding protein 1 (G3BP1) | Not specified | 0.4 µM | [11] |

| 67-kDa Laminin Receptor (67LR) | Surface Plasmon Resonance (SPR) | High affinity | [11][12] |

| Heat Shock Protein 90 (HSP90) | Binding assays with EGCG-agarose | Binds to C-terminus | [1] |

| Human Serum Albumin (HSA) | Isothermal Titration Calorimetry (ITC) | 21.6 ± 4.0 µM (strong binding site) | [13] |

| Human Serum Albumin (HSA) | NMR | 19 ± 12 µM (strong binding site) | [13] |

| p53 (full length) | Surface Plasmon Resonance (SPR) | 1.6 ± 1.4 µM | [14] |

| p53 (N-terminal domain) | Surface Plasmon Resonance (SPR) | 4 ± 2 µM | [14] |

| Myoglobin | Not specified | Micromolar range | [15] |

| Myosin | Not specified | Micromolar range | [15] |

| AP-1 | Molecular Docking | -6.30 kcal/mol (binding energy) | [16] |

Table 3: Cellular Effects of EGCG (IC50 Values)

| Cell Line | Effect | IC50 Value | Citation |

| Human Colon Cancer Cell Lines | Inhibition of NF-κB activity | ~20 µg/mL | [17] |

| H1299 (Lung Cancer) | Inhibition of cell viability | 27.63 µM | [18] |

| A549 (Lung Cancer) | Inhibition of cell viability | 28.34 µM | [18] |

| Pancreatic Cancer Cells | Inhibition of cell proliferation | Dose-dependent | [19] |

| Bladder Carcinoma Cells | Growth inhibition | Dose-dependent | [19] |

Signaling Pathways Modulated by EGCG

EGCG has been shown to modulate a variety of signaling pathways that are crucial in cellular processes such as proliferation, apoptosis, and inflammation. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades affected by EGCG.

Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) Pathway

EGCG can inhibit the activation of the EGFR and downstream MAPK signaling cascade, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and survival.

Caption: EGCG inhibits the EGFR/MAPK pathway, reducing proliferation.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

EGCG is a well-documented inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. EGCG can directly interact with components of this pathway, preventing the transcription of pro-inflammatory and anti-apoptotic genes.

Caption: EGCG inhibits NF-κB signaling, reducing inflammation.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. EGCG has been shown to inhibit this pathway, often by upregulating the expression of the tumor suppressor PTEN, which antagonizes PI3K activity.

Caption: EGCG inhibits the PI3K/Akt pathway, reducing cell survival.

67-kDa Laminin Receptor (67LR) Signaling

EGCG can bind to the 67-kDa laminin receptor (67LR), initiating a signaling cascade that can lead to apoptosis in cancer cells. This pathway involves the activation of various downstream effectors, including protein kinase Cδ (PKCδ) and acid sphingomyelinase (ASM).

Caption: EGCG-67LR signaling can induce apoptosis in cancer cells.

Experimental Protocols

This section provides an overview of the methodologies for key in vitro experiments used to characterize the molecular targets of EGCG.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. This change is proportional to the mass of the bound analyte.

-

General Protocol:

-

Ligand Immobilization: The target protein (ligand) is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling or other appropriate chemistry.

-

Analyte Injection: A solution containing EGCG (analyte) at various concentrations is flowed over the sensor chip surface.

-

Data Acquisition: The binding of EGCG to the immobilized protein is monitored in real-time as a change in resonance units (RU).

-

Dissociation: A buffer is flowed over the chip to monitor the dissociation of the EGCG-protein complex.

-

Regeneration: The sensor surface is regenerated using a solution that removes the bound analyte without denaturing the ligand.

-

Data Analysis: The resulting sensorgrams are fitted to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Enzyme Inhibition Assay

These assays are used to determine the inhibitory effect of EGCG on the activity of a specific enzyme.

-

Principle: The activity of an enzyme is measured in the presence and absence of EGCG. A decrease in enzyme activity in the presence of EGCG indicates inhibition.

-

General Protocol (Example: Kinase Assay):

-

Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate (e.g., a peptide), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and a suitable buffer.

-

Inhibitor Addition: EGCG is added to the reaction mixture at a range of concentrations. A control reaction without EGCG is also prepared.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

-

Reaction Termination: The reaction is stopped, often by adding a quenching solution (e.g., EDTA).

-

Detection of Product: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by spotting the reaction mixture onto a phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive assays, methods like ELISA with phospho-specific antibodies or fluorescence-based readouts can be used.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each EGCG concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the EGCG concentration. To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations, followed by analysis using Lineweaver-Burk or other kinetic plots.

-

Affinity Pull-Down Assay

This technique is used to identify proteins from a complex mixture (e.g., a cell lysate) that bind to a specific molecule, in this case, EGCG.

-

Principle: EGCG is immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to EGCG are "pulled down" with the beads.

-

General Protocol:

-

Preparation of EGCG-conjugated beads: EGCG is chemically coupled to agarose or magnetic beads.

-

Cell Lysate Preparation: Cells are lysed to release their proteins. The lysate is clarified by centrifugation to remove cellular debris.

-

Incubation: The cell lysate is incubated with the EGCG-conjugated beads to allow for binding of target proteins. A control incubation with unconjugated beads is performed in parallel to identify non-specific binding.

-

Washing: The beads are washed several times with a buffer to remove non-specifically bound proteins.

-

Elution: The proteins bound to the EGCG-conjugated beads are eluted, typically by boiling in SDS-PAGE sample buffer or by using a competitive eluting agent.

-

Analysis of Bound Proteins: The eluted proteins are separated by SDS-PAGE and visualized by staining (e.g., Coomassie blue or silver stain). Specific protein bands of interest can be excised and identified by mass spectrometry. Alternatively, the eluted proteins can be analyzed by Western blotting using antibodies against suspected target proteins.

-

Conclusion

The in vitro studies summarized in this guide highlight the pleiotropic nature of EGCG, which interacts with a multitude of molecular targets to modulate key cellular signaling pathways. The provided quantitative data, pathway diagrams, and experimental methodologies offer a valuable resource for researchers seeking to further elucidate the mechanisms of action of EGCG and to explore its potential therapeutic applications. Future in vitro research should continue to focus on identifying novel targets, understanding the structural basis of EGCG-protein interactions, and exploring the synergistic effects of EGCG with other compounds.

References

- 1. The tea catechin this compound gallate inhibits NF-κB-mediated transcriptional activation by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of starch digestion by the green tea polyphenol, (−)-epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. dhvi.duke.edu [dhvi.duke.edu]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. sserc.org.uk [sserc.org.uk]

- 11. Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer [frontiersin.org]

- 13. Green tea polyphenol this compound-3-gallate signaling pathway through 67-kDa laminin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. europeanreview.org [europeanreview.org]

- 16. Green tea (-)-epigallocatechin gallate inhibits the growth of human villous trophoblasts via the ERK, p38, AMP-activated protein kinase, and protein kinase B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EGCG protects vascular endothelial cells from oxidative stress-induced damage by targeting the autophagy-dependent PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. path.ox.ac.uk [path.ox.ac.uk]

- 19. spandidos-publications.com [spandidos-publications.com]

The Impact of Epigallocatechin-3-Gallate (EGCG) on Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has garnered significant attention for its potential as a chemopreventive and therapeutic agent. A substantial body of evidence indicates that EGCG exerts its anti-cancer effects in part by modulating the cell cycle, leading to growth arrest and apoptosis in malignant cells. This technical guide provides an in-depth examination of the molecular mechanisms by which EGCG influences cell cycle regulation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. It is divided into four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of this cycle is a hallmark of cancer, leading to uncontrolled cell growth. Key players in cell cycle control include cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). EGCG has been shown to interfere with this machinery at multiple levels, primarily inducing cell cycle arrest at the G1/S or G2/M checkpoints.[1][2][3] This guide will dissect the signaling pathways and molecular interactions that underpin these effects.

EGCG's Molecular Mechanisms of Cell Cycle Regulation

EGCG's influence on the cell cycle is multifaceted, involving the modulation of various proteins and signaling pathways. The primary outcome of EGCG treatment in many cancer cell lines is an arrest in the G1 phase of the cell cycle.[4][5] This is often accompanied by an increase in the expression of CDK inhibitors and a decrease in the levels and activity of cyclins and CDKs.

Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs)

A crucial mechanism by which EGCG induces cell cycle arrest is through the upregulation of CKIs, which act as brakes on the cell cycle engine.

-

p21/WAF1 and p27/KIP1: EGCG treatment has been consistently shown to increase the protein levels of p21 and p27 in various cancer cell lines, including prostate and pancreatic cancer.[3][4][6] These proteins belong to the Cip/Kip family of CKIs and function by binding to and inhibiting the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), thereby halting the cell cycle in the G1 phase.[4]

Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs)

In conjunction with upregulating CKIs, EGCG also downregulates the expression and activity of key cyclins and CDKs that drive the cell cycle forward.

-

Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6: Studies have demonstrated that EGCG treatment leads to a significant dose- and time-dependent decrease in the protein expression of cyclin D1, cyclin E, CDK2, CDK4, and CDK6.[3][4] The reduction in these proteins disrupts the formation of active cyclin-CDK complexes, further contributing to G1 arrest.

Key Signaling Pathways Modulated by EGCG

EGCG's effects on cell cycle regulatory proteins are orchestrated through its interaction with several upstream signaling pathways that are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Pathway

The EGFR signaling pathway plays a critical role in cell proliferation. EGCG has been shown to directly bind to and inhibit the activation of EGFR.[7] This inhibition leads to the downstream suppression of pro-proliferative signaling cascades, including the Ras/Raf/MEK/ERK pathway, which ultimately results in reduced expression of cell cycle-promoting genes like cyclin D1.[1]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key downstream effector of EGFR and other receptor tyrosine kinases. EGCG has been observed to modulate the activity of different MAPK family members. In many cancer cells, EGCG inhibits the ERK1/2 pathway, which is crucial for cell proliferation and survival.[8] Conversely, it can activate the pro-apoptotic JNK and p38 MAPK pathways.[3]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another critical signaling cascade downstream of EGFR that promotes cell survival and proliferation. EGCG has been shown to inhibit the activation of PI3K and the subsequent phosphorylation of Akt.[2] This inhibition can lead to the upregulation of the CKI p27 and the downregulation of cyclin D1.

Nuclear Factor-kappa B (NF-κB) Pathway

NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active and promotes the expression of genes that drive cell proliferation and inhibit apoptosis. EGCG has been shown to suppress the activation of NF-κB, leading to a decrease in the expression of its target genes, including cyclin D1.[9]

Quantitative Data on EGCG's Effect on Cell Cycle

The following tables summarize quantitative data from various studies on the effect of EGCG on cell cycle distribution and protein expression.

Table 1: Effect of EGCG on Cell Cycle Distribution in Cancer Cells

| Cell Line | EGCG Concentration | Treatment Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| MCF-7 (Breast Cancer) | 20 µg/ml | 48 h | 49.3 ± 3.5 | 22.1 ± 2.8 | 28.6 ± 7.46 | [2] |

| AsPC-1 (Pancreatic Cancer) | 40 µM | 24 h | Increased | Decreased | Decreased | [6] |

| A549 (Lung Cancer) | 80 µM | 24 h | 65.2 ± 2.1 | 20.1 ± 1.5 | 14.7 ± 1.2 | [10] |

| HepG2 (Liver Cancer) | 127.09 µg/ml | 48 h | Reduced | Increased | Increased | [11] |

| SKOV-3 (Ovarian Cancer) | 100 µM | 48 h | 75.4 ± 3.2 | 15.2 ± 1.8 | 9.4 ± 1.1 | [12] |

Table 2: Effect of EGCG on Cell Cycle Regulatory Protein Expression

| Cell Line | EGCG Concentration | Treatment Time | Protein | Change in Expression | Reference |

| DU145 (Prostate Cancer) | 20 µM | 48 h | p21/WAF1 | Increased | [3] |

| DU145 (Prostate Cancer) | 20 µM | 48 h | p27/KIP1 | Increased | [3] |

| DU145 (Prostate Cancer) | 20 µM | 48 h | Cyclin D1 | Decreased | [3] |

| DU145 (Prostate Cancer) | 20 µM | 48 h | CDK4 | Decreased | [3] |

| AsPC-1 (Pancreatic Cancer) | 40 µM | 24 h | p21/WAF1 | Increased | [6] |

| AsPC-1 (Pancreatic Cancer) | 40 µM | 24 h | p27/KIP1 | Increased | [6] |

| AsPC-1 (Pancreatic Cancer) | 40 µM | 24 h | Cyclin D1 | Decreased | [6] |

| AsPC-1 (Pancreatic Cancer) | 40 µM | 24 h | CDK4 | Decreased | [6] |

| NCI-N87 (Gastric Cancer) | 50 µM | 24 h | p21 | Increased | [13] |

| NCI-N87 (Gastric Cancer) | 50 µM | 24 h | Cyclin D1 | Decreased | [13] |

| NCI-N87 (Gastric Cancer) | 50 µM | 24 h | CDK4 | Decreased | [13] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide

This protocol is for the analysis of cell cycle distribution in cells treated with EGCG.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of EGCG or vehicle control for the specified duration.

-

Cell Harvesting:

-

For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete media.

-

For suspension cells, collect the cells directly.

-

-

Cell Fixation:

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells on ice or at -20°C for at least 2 hours for fixation.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with 5 mL of PBS.

-

Centrifuge again and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel.

-

Gate on single cells to exclude doublets and aggregates.

-

Acquire data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.[14]

-

Western Blotting for Cell Cycle Regulatory Proteins

This protocol details the detection of changes in cell cycle protein expression following EGCG treatment.

Materials:

-